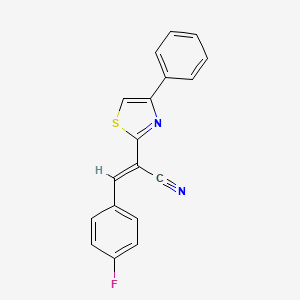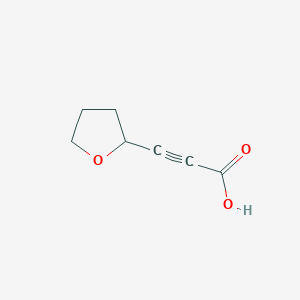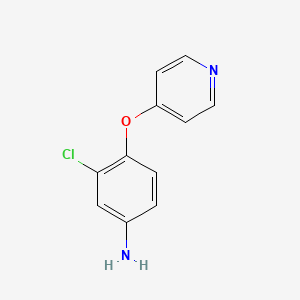![molecular formula C12H14Cl2N2O B2920308 7-氯-8-甲氧基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚盐酸盐 CAS No. 2126161-19-9](/img/structure/B2920308.png)
7-氯-8-甲氧基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride” is a derivative of 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole . It is an organic compound that belongs to the class of indoles, which are aromatic heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound is derived from the parent compound 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole . The parent compound has a molecular formula of C12H14N2O . The introduction of a chlorine atom would alter this structure, but the exact molecular structure is not provided in the available resources.科学研究应用
Anticancer Research
This compound has been studied for its potential as an anticancer agent . Researchers have designed and synthesized derivatives of 7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride by introducing alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs . These derivatives have shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, with IC50 values ranging from 0 to 100 μM .
Molecular Docking and Dynamics
The compound’s derivatives have been used in molecular docking studies to understand their binding orientations in the active site of c-Met, a protein associated with cancer . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these compounds and their receptors, which is crucial for drug design and development .
Biochemical Studies
In biochemistry, the compound serves as a base structure for creating derivatives that can be used to study protein interactions and enzyme inhibition . These studies are fundamental for understanding biological processes and developing new therapeutic strategies .
Pharmacological Applications
The compound’s derivatives have been evaluated for their antiproliferative activity and potential use as chemotherapeutic agents. They act directly on DNA or interfere with DNA synthesis to inhibit the proliferation and metastasis of tumor cells .
Chemical Research
In chemical research, this compound is used as a precursor for synthesizing various derivatives with potential applications in medicinal chemistry. The Fischer indole synthesis is one method used to create these derivatives, which can then be tested for various physiological activities .
Materials Science
Derivatives of this compound have been explored for their use in organic electroluminescent devices . These materials are significant for the development of new types of illuminating devices and displays, contributing to advancements in materials science .
安全和危害
作用机制
Target of Action
The primary targets of 7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . The compound has shown high anti-tumor activity, with the ability to inhibit the proliferation of these cell lines in a dose-dependent manner .
Mode of Action
The compound interacts with its targets by binding to the active site of c-Met, a protein that plays a crucial role in cancer cell survival, proliferation, and migration . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The introduction of sulfonyl and alkyl or aralkyl groups, which are considered as the pharmacophores of some antitumor drugs, has been found to increase the antiproliferative activity of the compound .
Biochemical Pathways
It is known that the compound can act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .
Pharmacokinetics
The compound’s potent antiproliferative activity suggests that it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation and cytolytic activity . It has shown moderate to excellent antiproliferative activity with IC50 values between 0 and 100 μM against cancer cells . The compound was found to be more potent against A549 compared to the other three cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of electron-withdrawing groups can affect the process of hydrazone formation, a key step in the compound’s synthesis . Additionally, safety data suggests that the compound can react with water, alcohol-resistant foam, dry chemical, or carbon dioxide , indicating that its stability and efficacy may be influenced by its storage and handling conditions.
属性
IUPAC Name |
7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c1-16-12-4-7-8-6-14-3-2-10(8)15-11(7)5-9(12)13;/h4-5,14-15H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVXOSDNEJTRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)CCNC3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-ethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920228.png)


![7-[(E)-but-2-enyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2920234.png)



![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)
![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)
![4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2920247.png)